![molecular formula C18H17F3O B1327712 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898753-81-6](/img/structure/B1327712.png)

3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which can participate in various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can enhance the lipophilicity of a compound .

Scientific Research Applications

Catalysis and Polymerization : Research on nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include compounds related to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, has shown their efficiency as catalysts in producing flexible propene/CO copolymer materials with ultrahigh molecular weight (Meier et al., 2003).

Structural Analysis and Computational Studies : Compounds structurally similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been characterized through X-ray diffraction, revealing their molecular structures and offering insights into their physical properties (Nycz et al., 2011).

Photochemical Reactivity : Studies on derivatives of 3,5-dimethoxybenzoin esters, which are closely related to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, have demonstrated their utility in photochemical reactions, including the potential for cyclization to form benzofuran products (Bisht et al., 2018).

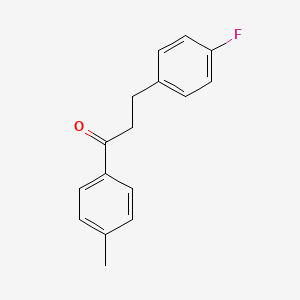

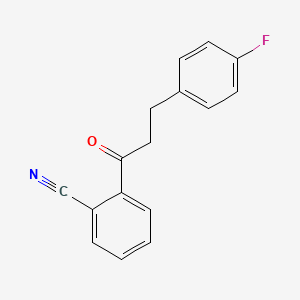

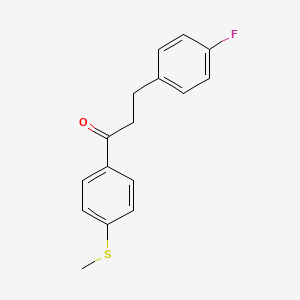

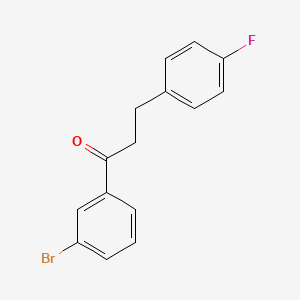

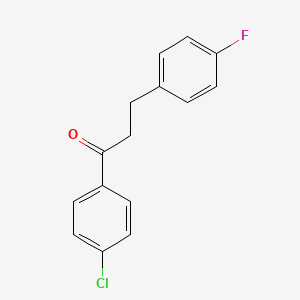

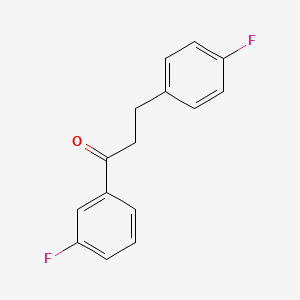

Organic Synthesis and Spectroscopy : Research involving chalcone derivatives structurally related to the compound has explored their synthesis and structural properties using techniques like X-ray crystallography and Hirshfeld surface analysis (Salian et al., 2018).

Electrochemical Studies : The electrochemical properties of compounds similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been examined, shedding light on their potential applications in areas like material science and sensor technologies (Kamiloğlu et al., 2018).

Photoinitiators in Polymer Chemistry : Certain photoinitiators containing structural elements similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been synthesized and evaluated for their efficiency and applicability in UV-curable systems (Kolar et al., 1994).

Mechanism of Action

Future Directions

The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals and agrochemicals . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic motifs, as well as exploring the properties and applications of these compounds.

properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-7-8-13(2)14(11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJVXZWLSILSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644748 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone | |

CAS RN |

898753-81-6 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.